(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H14ClNO3S and its molecular weight is 323.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-allyl-5-(5-chloro-2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is 323.0382922 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives, including similar structures to 3-allyl-5-(5-chloro-2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, have demonstrated antimicrobial properties. A study by Stana et al. (2014) synthesized derivatives that displayed inhibitory activities against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Stana et al., 2014). Additionally, Alhameed et al. (2019) reported the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives with weak to moderate antibacterial and antifungal activities (Alhameed et al., 2019).
Antidiabetic Agents
The synthesis of 5-substituted thiazolidine-2, 4-diones, including compounds structurally related to 3-allyl-5-(5-chloro-2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, has been explored for their hypoglycemic and hypolipidemic activities. Sohda et al. (1982) investigated over 100 derivatives for their activities in genetically obese and diabetic mice, identifying several compounds with significant effects (Sohda et al., 1982).
Anticancer Activity
Research has also focused on the anticancer potential of thiazolidine-2,4-dione derivatives. Tran et al. (2018) evaluated diesters derived from 5-(hydroxybenzylidene)thiazolidine-2,4-diones for cytotoxic activity against the MCF-7 cell line, though no significant activity was observed (Tran et al., 2018).
Corrosion Inhibition
Additionally, thiazolidine-2,4-dione derivatives have been investigated for their corrosion inhibition properties. Chaouiki et al. (2022) studied two derivatives as eco-friendly corrosion inhibitors for carbon steel, demonstrating significant enhancement in corrosion resistance (Chaouiki et al., 2022).
Properties
IUPAC Name |
(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-3-7-17-14(18)13(21-15(17)19)9-10-8-11(16)5-6-12(10)20-4-2/h3,5-6,8-9H,1,4,7H2,2H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYYWGAPBSJETC-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)S2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.